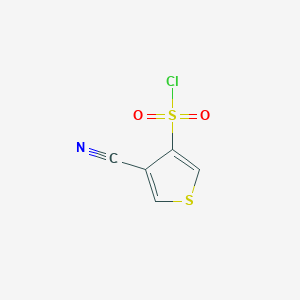
4-Cyanothiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothiophene-3-sulfonyl chloride typically involves the chlorination of 4-cyanothiophene-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds smoothly, yielding the desired sulfonyl chloride derivative .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which have applications in different fields of chemistry and material science .
Applications De Recherche Scientifique
4-Cyanothiophene-3-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyanothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the thiophene ring .
Comparaison Avec Des Composés Similaires
- 4-Cyanothiophene-2-sulfonyl chloride
- 4-Cyanothiophene-3-carboxylic acid
- 4-Cyanothiophene-3-boronic acid
Comparison: 4-Cyanothiophene-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other cyanothiophene derivatives. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds with diverse applications .
Propriétés
Formule moléculaire |
C5H2ClNO2S2 |
|---|---|
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
4-cyanothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-3-10-2-4(5)1-7/h2-3H |
Clé InChI |
XHSYPGLBFXTTCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


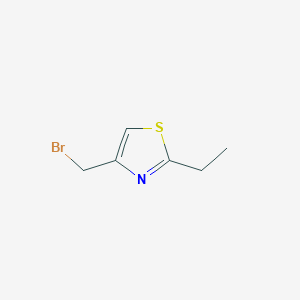
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)

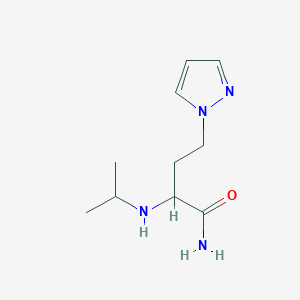
![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

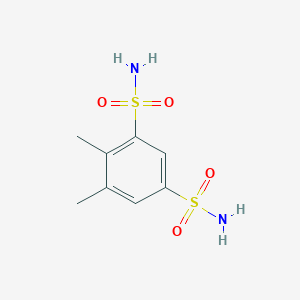

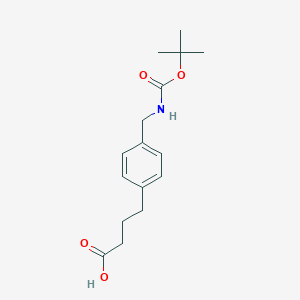
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
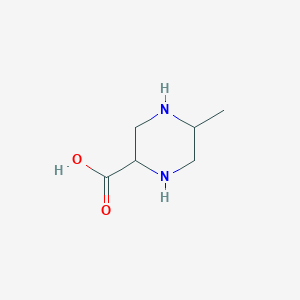
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
